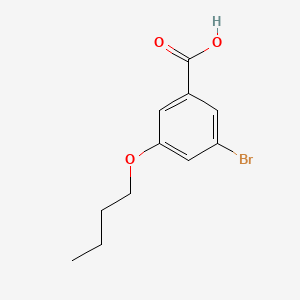

3-Bromo-5-butoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCCOARBZOWPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681823 | |

| Record name | 3-Bromo-5-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228956-96-4 | |

| Record name | 3-Bromo-5-butoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228956-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-butoxybenzoic acid, a substituted aromatic carboxylic acid, presents a molecule of interest for various applications within chemical synthesis and drug discovery. This technical guide provides a consolidated overview of its known chemical and physical properties. However, it is important to note that publicly available experimental data, detailed protocols, and comprehensive biological activity studies for this specific compound are limited at present. This document summarizes the available information and provides context based on structurally related compounds.

Chemical and Physical Properties

Currently, detailed experimental data for many of the physicochemical properties of this compound are not extensively reported in scientific literature. The following tables summarize the available identifying information.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1228956-96-4 |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 272.0099 g/mol | PubChem |

| Monoisotopic Mass | 272.0099 g/mol | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 229 | PubChem |

Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. This is a theoretical pathway and would require optimization and experimental validation.

Figure 1: A conceptual synthetic pathway for this compound.

General Considerations for Synthesis

-

Starting Materials: A likely starting material would be 3-bromo-5-hydroxybenzoic acid or a protected derivative.

-

Etherification: The butoxy group could be introduced via a Williamson ether synthesis, reacting the hydroxyl group with an appropriate butyl halide (e.g., 1-bromobutane) in the presence of a base.

-

Purification: Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Drug Development

There is currently no publicly available information regarding the biological activity, pharmacological properties, or potential applications in drug development of this compound. Research into the biological effects of this specific molecule has not been reported in peer-reviewed literature.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While direct data is lacking, the biological activities of structurally similar benzoic acid derivatives can offer some hypotheses. For instance, various substituted benzoic acids have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom and a butoxy group on the benzoic acid scaffold would influence its lipophilicity, electronic properties, and steric profile, all of which are critical determinants of biological activity.

Signaling Pathways

Due to the absence of research on the biological effects of this compound, there are no known signaling pathways associated with this compound.

Conclusion

This compound is a chemical entity with established basic identifiers. However, a comprehensive understanding of its chemical properties, a validated synthetic protocol, and its biological significance are yet to be established in the public domain. This technical guide highlights the current knowledge gap and underscores the need for further experimental investigation to elucidate the characteristics and potential applications of this compound for researchers, scientists, and drug development professionals. Future studies are required to determine its physical and chemical properties, develop robust synthetic and analytical methods, and explore its pharmacological profile.

Technical Guide: 3-Bromo-5-butoxybenzoic Acid

CAS Number: 1228956-96-4

An In-depth Technical Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-butoxybenzoic acid, a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. This document details its physicochemical properties, a putative synthesis protocol, and explores its potential biological significance based on the activities of structurally related molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory handling, experimental design, and analytical characterization.

| Property | Value |

| CAS Number | 1228956-96-4 |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCOC1=CC(=CC(=C1)Br)C(=O)O |

| Appearance | White to off-white solid (predicted) |

| Purity | Typically ≥97% (as supplied by vendors) |

| Storage Conditions | Store in a cool, dry place. |

Experimental Protocols

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following protocols are based on established methods for the synthesis of structurally similar substituted benzoic acids. These should be regarded as illustrative and may require optimization.

Putative Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from a commercially available precursor, methyl 3-bromo-5-hydroxybenzoate. This approach involves a Williamson ether synthesis followed by hydrolysis of the methyl ester.

Step 1: Etherification of Methyl 3-bromo-5-hydroxybenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-bromo-5-hydroxybenzoate (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. The suspension is stirred at room temperature for 30 minutes.

-

Alkylation: Add 1-bromobutane (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude methyl 3-bromo-5-butoxybenzoate.

Step 2: Hydrolysis of Methyl 3-bromo-5-butoxybenzoate

-

Reaction Setup: Dissolve the crude methyl 3-bromo-5-butoxybenzoate from the previous step in a mixture of methanol and water.

-

Saponification: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the ester is fully hydrolyzed.

-

Work-up and Purification: After cooling, the methanol is removed under reduced pressure. The aqueous residue is then acidified to a pH of approximately 2-3 using a dilute solution of hydrochloric acid (HCl), which will precipitate the this compound. The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Putative two-step synthesis of this compound.

Potential Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, the broader class of substituted benzoic acids is known for a range of biological effects.[1][2] These compounds have been investigated for their antimicrobial, anti-inflammatory, and other pharmacological properties. The presence of a bromine atom and a butoxy group on the benzoic acid scaffold of this particular molecule suggests it may have interesting biological activities worth exploring.

Hypothetical Interaction with Serum Albumin

Substituted benzoic acids are known to bind to serum albumins, which can influence their pharmacokinetic properties.[3] The binding affinity is often dependent on the nature and position of the substituents on the aromatic ring. It is plausible that this compound, with its lipophilic butoxy group, could interact with the hydrophobic binding pockets of proteins like bovine serum albumin (BSA).

Caption: Hypothetical interaction with bovine serum albumin.

Potential as a Modulator of Inflammatory Pathways

Some benzoic acid derivatives have demonstrated anti-inflammatory properties.[1] A hypothetical mechanism could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The structural features of this compound could allow it to fit into the active site of such enzymes, potentially modulating their activity and downstream signaling.

Caption: Hypothetical modulation of a pro-inflammatory pathway.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its properties and a framework for future research. The provided protocols and hypothetical biological pathways, based on the known science of similar compounds, are intended to serve as a starting point for researchers and professionals in the field. Further experimental validation is necessary to fully elucidate the synthesis, properties, and biological activities of this compound.

References

Synthesis of 3-Bromo-5-butoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for 3-Bromo-5-butoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on established chemical principles, primarily the Williamson ether synthesis. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 3-Bromo-5-hydroxybenzoic acid. The core of this transformation is the alkylation of the phenolic hydroxyl group with a butyl halide under basic conditions. This method, a variation of the Williamson ether synthesis, is a robust and widely used method for preparing ethers.

Quantitative Data Summary

A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided in the table below for easy reference and comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromo-5-hydroxybenzoic acid | 140472-69-1 | C₇H₅BrO₃ | 217.02 | 237-241 |

| 1-Bromobutane | 109-65-9 | C₄H₉Br | 137.02 | -112 |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 891 |

| This compound | 1228956-96-4 | C₁₁H₁₃BrO₃ | 273.12 | Not available |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis on phenolic acids.[1]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials:

-

3-Bromo-5-hydroxybenzoic acid (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Bromo-5-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. To this stirred suspension, add 1-bromobutane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an excess of deionized water.

-

Acidification: Acidify the aqueous mixture to a pH of 2-3 using 1M HCl. A precipitate should form. If a precipitate does not form, or if the product is oily, proceed to extraction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x volume of the organic phase) and brine (1 x volume of the organic phase).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the experimental procedure, from the initial setup to the final purified product.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

1-Bromobutane is flammable and an irritant.

-

DMF is a skin and respiratory irritant.

-

Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

An In-depth Technical Guide to 3-Bromo-5-butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-Bromo-5-butoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages data from structurally related analogs to provide predicted characteristics and a plausible experimental protocol.

Molecular Structure and Identifiers

This compound is a monosubstituted benzoic acid derivative. The structure consists of a benzene ring substituted with a bromine atom, a butoxy group, and a carboxylic acid group at positions 3, 5, and 1, respectively.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1228956-96-4 | N/A |

| Molecular Formula | C₁₁H₁₃BrO₃ | N/A |

| Molecular Weight | 273.12 g/mol | N/A |

| Canonical SMILES | CCCCOC1=CC(=CC(=C1)C(=O)O)Br | N/A |

| Predicted logP | 3.32620 | N/A |

| Storage Temperature | Ambient | N/A |

Physicochemical Properties

Table 2: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155-158 |

| 3-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 237-241[1] |

| 3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 190-196 |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched databases, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from analogous compounds.

¹H NMR:

-

Aromatic protons would appear as multiplets or distinct singlets/doublets in the range of 7.0-8.0 ppm.

-

The protons of the butoxy group would be observed in the upfield region: a triplet around 4.0 ppm (OCH₂), a multiplet around 1.7 ppm (OCH₂CH₂), a multiplet around 1.5 ppm (CH₂CH₃), and a triplet around 0.9 ppm (CH₃).

-

The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), and may be exchangeable with D₂O.

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid would be expected around 165-175 ppm.

-

Aromatic carbons would appear in the 110-140 ppm range, with the carbon attached to the bromine showing a lower chemical shift.

-

The carbons of the butoxy group would be in the upfield region, with the OCH₂ carbon around 68-70 ppm.

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid should appear around 1700 cm⁻¹.

-

C-O stretching vibrations for the ether and carboxylic acid will be present in the 1200-1300 cm⁻¹ region.

-

C-Br stretching will be observed in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z 272 and 274 with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation would likely involve the loss of the butoxy group, the carboxyl group, and cleavage of the butyl chain.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 3-Bromo-5-hydroxybenzoic acid.

Reaction: 3-Bromo-5-hydroxybenzoic acid + 1-Bromobutane → this compound

Experimental Protocol:

Materials:

-

3-Bromo-5-hydroxybenzoic acid

-

1-Bromobutane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture is stirred at room temperature for 30 minutes.

-

Alkylation: Add 1-bromobutane (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A precipitate should form.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Figure 1: Proposed synthesis workflow for this compound.

Biological Activity and Drug Development Potential

There is currently no direct experimental evidence available in the public domain regarding the biological activity of this compound. However, the broader class of substituted benzoic acids has been extensively studied and exhibits a wide range of pharmacological properties.

Structure-Activity Relationship (SAR) Insights:

-

Antimicrobial Activity: Halogenated and hydroxylated benzoic acid derivatives have demonstrated antibacterial and antifungal properties. The presence of the bromine atom and the lipophilic butoxy group in this compound suggests it could be explored for antimicrobial activity.

-

Anticancer Potential: Many benzoic acid derivatives serve as scaffolds for the development of anticancer agents, including kinase inhibitors. The specific substitution pattern on the aromatic ring is crucial for target binding and selectivity.

-

Metabolic Disorders: Some benzoic acid derivatives have been investigated for their role in metabolic pathways. For instance, 3-Bromo-5-hydroxybenzoic acid has been noted as a metabolite of 3,5-dihydroxybenzoic acid and has been linked to effects on dyslipidemia in animal models.[2]

Future Directions: Given the lack of direct biological data, this compound represents a novel chemical entity for biological screening. Researchers in drug discovery could include this compound in screening libraries to evaluate its activity against various targets, including bacterial and fungal strains, cancer cell lines, and enzymes involved in metabolic diseases. The synthesis protocol provided in this guide offers a straightforward route to obtaining this compound for such exploratory studies.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and drug development. While direct experimental data is scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the known properties of structurally related molecules. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

A Technical Guide to the Determination of 3-Bromo-5-butoxybenzoic Acid Solubility

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Bromo-5-butoxybenzoic acid. This guide, therefore, provides a detailed experimental protocol for determining the solubility of this compound, along with a framework for data presentation and visualization of the experimental workflow.

Introduction

This compound is a substituted aromatic carboxylic acid. Understanding its solubility in various solvents is fundamental for applications in medicinal chemistry, process development, and formulation science. Solubility data is critical for designing reaction conditions, developing purification strategies, and formulating drug delivery systems. This document outlines a standard procedure for the experimental determination of the equilibrium solubility of this compound and provides a template for the systematic recording of the obtained data.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Water | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 40 | e.g., HPLC | ||

| e.g., Water | e.g., 40 | e.g., HPLC |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the widely used equilibrium solubility method to determine the solubility of a solid compound in a liquid solvent.

1. Materials

-

This compound (solid)

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Calibrated pH meter (for aqueous solutions)

2. Procedure

2.1. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a different solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

2.2. Equilibration

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time may need to be determined empirically.

2.3. Sample Collection and Filtration

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

2.4. Sample Analysis (Using HPLC)

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC analysis versus the concentration of the standard solutions.

-

Inject the diluted, filtered sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

3. Gravimetric Method (Alternative to HPLC)

For a less sensitive but simpler determination:

-

Filter the saturated solution into a pre-weighed vial.

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in terms of mg/mL or g/100g of solvent.

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic and Spectrometric Analysis of 3-Bromo-5-butoxybenzoic Acid: A Technical Overview

This technical guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for a compound like 3-Bromo-5-butoxybenzoic acid, using 3-Bromobenzoic acid as a proxy. It is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Data Presentation

The following tables summarize the quantitative spectral data for 3-Bromobenzoic acid. These values provide a foundational reference for the characterization of similar substituted benzoic acids.

Table 1: ¹H NMR Spectral Data for 3-Bromobenzoic Acid [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.15 | Triplet (t) | 1.8 |

| H-6 | 7.95 | Doublet of doublet of doublets (ddd) | 7.9, 1.8, 1.0 |

| H-4 | 7.70 | Doublet of doublet of doublets (ddd) | 8.0, 2.0, 1.0 |

| H-5 | 7.35 | Triplet (t) | 7.9 |

| -COOH | ~12.5 (broad) | Singlet (s) | - |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

For this compound, one would additionally expect signals corresponding to the butoxy group:

-

A triplet around 4.0 ppm for the -OCH₂- protons.

-

A multiplet around 1.7-1.8 ppm for the -OCH₂CH₂- protons.

-

A multiplet around 1.4-1.5 ppm for the -CH₂CH₂CH₃ protons.

-

A triplet around 0.9-1.0 ppm for the terminal -CH₃ protons.

Table 2: ¹³C NMR Spectral Data for 3-Bromobenzoic Acid [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 171.5 |

| C-2 | 136.0 |

| C-4 | 133.0 |

| C-1 | 132.8 |

| C-5 | 130.2 |

| C-6 | 128.8 |

| C-3 | 122.5 |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]

For this compound, additional signals for the butoxy group carbons would be expected in the upfield region of the spectrum.

Table 3: Key IR Absorption Bands for 3-Bromobenzoic Acid [2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| Below 800 | C-Br stretch | Aryl Halide |

Table 4: Mass Spectrometry Data for 3-Bromobenzoic Acid (Electron Ionization) [3][4][5]

| m/z Value | Interpretation | Relative Abundance |

| 200 / 202 | Molecular Ion [M]⁺ / [M+2]⁺ | High (Characteristic bromine isotope pattern) |

| 183 / 185 | [M-OH]⁺ | Moderate |

| 155 / 157 | [M-COOH]⁺ | Moderate |

| 76 | [C₆H₄]⁺ | Moderate |

The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic and spectrometric characterization of an organic compound like this compound.

Experimental Protocols

The following sections detail generalized but robust protocols for acquiring the spectral data.

Sample Preparation:

-

Dissolution: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][6] The use of a deuterated solvent is essential to prevent large solvent signals from obscuring the analyte peaks in ¹H NMR.[1][7]

-

Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool at the tip of the pipette to ensure sample homogeneity and prevent issues with magnetic field shimming.[1][6]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).[8]

¹H NMR Acquisition:

-

Instrument Setup: Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

-

Acquisition Parameters:

¹³C NMR Acquisition:

-

Instrument Setup: The same prepared sample can be used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1][9]

-

Spectral Width: A wider range, typically 0-220 ppm, is required.[1]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.[1]

-

Relaxation Delay (d1): A 2-second delay is common.[1]

-

For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are standard.

Method 1: Attenuated Total Reflectance (ATR) ATR is a popular method due to its minimal sample preparation requirements.[2][10]

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and record a background spectrum.[2]

-

Sample Application: Place a small amount of the solid sample powder directly onto the crystal.

-

Pressure Application: Apply firm pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.[2][11]

-

Data Acquisition: Collect the IR spectrum. The instrument's software automatically ratios the sample spectrum against the background.[2]

Method 2: Potassium Bromide (KBr) Pellet This is a traditional transmission technique.[11][12]

-

Grinding: Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[11] Homogeneous mixing is crucial.

-

Pellet Formation: Transfer the mixture to a pellet die and apply high pressure with a hydraulic press to form a thin, transparent pellet.[11]

-

Data Acquisition: Place the pellet in the sample holder of the FTIR instrument and collect the spectrum. A background scan of a pure KBr pellet is required.[10]

Electron Ionization (EI) Method: EI is a hard ionization technique suitable for relatively volatile and thermally stable small organic molecules, providing valuable fragmentation data for structural elucidation.[13][14][15]

-

Sample Introduction: The sample is introduced into the instrument, where it is vaporized under a high vacuum.[13][16]

-

Ionization: In the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][16] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments. This fragmentation pattern is often reproducible and characteristic of the molecule's structure.[15][16]

-

Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromobenzoic acid(585-76-2) MS [m.chemicalbook.com]

- 5. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to 3-Bromo-5-butoxybenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the synthesis, potential biological activities, and structure-activity relationships of 3-Bromo-5-butoxybenzoic acid and its derivatives. While direct experimental data on this specific family of compounds is limited in publicly available literature, this document provides a comprehensive overview by extrapolating from structurally related analogs and established chemical principles. This guide aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this promising class of molecules.

Introduction

Benzoic acid and its derivatives have a long-standing history in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic efficacy of these compounds is highly dependent on the nature and position of substituents on the aromatic ring. The presence of a halogen, such as bromine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Similarly, an alkoxy group, like the butoxy group, can modulate pharmacokinetic and pharmacodynamic properties.

This guide specifically explores the this compound scaffold. The combination of the electron-withdrawing bromine atom at the meta-position and the moderately lipophilic butoxy group at the meta-position presents a unique chemical space for the design of novel bioactive compounds.

Physicochemical Properties of the Core Scaffold

A clear understanding of the physicochemical properties of the parent compound, this compound, is fundamental for the design and development of its derivatives.

| Property | Value | Source |

| CAS Number | 1228956-96-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |

| Molecular Weight | 273.12 g/mol | [1] |

| Appearance | Solid | Inferred |

| SMILES | CCCCOC1=CC(=CC(Br)=C1)C(O)=O | [1] |

| InChI | InChI=1S/C11H13BrO3/c1-2-3-7-15-10-5-8(11(13)14)6-9(12)4-10/h4-6H,2-3,7H2,1H3,(H,13,14) | Inferred |

Synthesis of this compound and Derivatives

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be devised based on well-established organic chemistry reactions and protocols for analogous compounds. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the bromination of a butoxy-substituted benzoic acid precursor or the butoxylation of a bromo-substituted precursor. A representative synthetic workflow is depicted below.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the proposed synthesis. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Esterification of 3-Bromo-5-hydroxybenzoic acid

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-hydroxybenzoic acid in methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis

-

Reaction Setup: Dissolve methyl 3-bromo-5-hydroxybenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate, to the solution.

-

Alkyl Halide Addition: Add 1-bromobutane to the reaction mixture.

-

Heating: Heat the reaction mixture and monitor its progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Protocol 3: Hydrolysis of the Ester

-

Reaction Setup: Dissolve the methyl 3-bromo-5-butoxybenzoate in a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Stirring: Stir the reaction mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Antimicrobial Activity

The presence of bromine atoms on an aromatic ring is often associated with antimicrobial properties.[4] Brominated phenols and their derivatives have shown significant activity against a range of bacteria and fungi. The lipophilicity imparted by the butoxy group may enhance the ability of these compounds to penetrate microbial cell membranes.

Anti-inflammatory Activity

Certain benzoic acid derivatives are known to possess anti-inflammatory properties. For instance, derivatives of 3-amide-5-aryl benzoic acid have been investigated as antagonists of the P2Y₁₄ receptor, which is involved in inflammatory processes.

Anticancer Activity

The benzoic acid scaffold is a common feature in many anticancer agents.[5] For example, some benzamide derivatives have demonstrated inhibitory activity against protein kinases, which are crucial for cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, the following SAR hypotheses can be proposed for this compound derivatives:

-

The Carboxylic Acid Group: This group is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor, or coordinating with metal ions in enzyme active sites. Esterification or amidation of this group would create a library of derivatives with potentially different biological activities and pharmacokinetic profiles.

-

The Bromo Substituent: The position and electronic nature of the bromine atom can influence the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring, which can impact receptor binding.

-

The Butoxy Group: The length and branching of the alkoxy chain can affect the lipophilicity of the molecule, which in turn influences cell permeability and interaction with hydrophobic pockets in target proteins.

A general workflow for a SAR-guided drug discovery program is illustrated below.

Hypothetical Signaling Pathway

Given the prevalence of benzoic acid derivatives as kinase inhibitors, a hypothetical signaling pathway that could be targeted by this compound analogs is the receptor tyrosine kinase (RTK) pathway. Dysregulation of RTK signaling is a hallmark of many cancers.

Quantitative Data from Related Analogs

To provide a context for the potential potency of this compound derivatives, the following table summarizes the anticancer activity of structurally related compounds.

Table 2: Anticancer Activity of Structurally Related Benzoic Acid Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 | IC₅₀ | 0.07 | Inferred from similar studies |

| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives | HeLa | IC₅₀ | 22.9 | [6] |

Conclusion

While direct experimental data on this compound and its derivatives are limited, this technical guide provides a comprehensive framework for researchers and drug development professionals. By leveraging knowledge of related benzoic acid analogs, plausible synthetic routes, potential biological activities, and key structure-activity relationships have been outlined. The unique combination of bromo and butoxy substituents on the benzoic acid core presents a promising scaffold for the discovery of novel therapeutic agents. Further empirical investigation into the synthesis and biological evaluation of this compound class is highly encouraged to unlock its full therapeutic potential.

References

Potential Biological Activity of 3-Bromo-5-butoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a well-established class of compounds with a broad range of documented biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. This technical guide explores the potential biological activities of 3-Bromo-5-butoxybenzoic acid, a specific derivative for which direct biological data is not yet publicly available. By examining structure-activity relationships of analogous compounds, this document outlines likely areas of pharmacological interest and provides detailed experimental protocols for future investigation. This guide serves as a foundational resource for researchers initiating studies on this compound, offering a structured approach to uncovering its therapeutic potential.

Introduction to the Potential of this compound

Benzoic acid and its derivatives are known for their diverse pharmacological applications.[1] The specific substitutions on the benzene ring play a crucial role in determining the compound's biological activity.[2] this compound possesses a unique combination of a halogen (bromine) and an alkoxy group (butoxy) at the meta positions relative to the carboxylic acid. These features suggest the potential for various biological interactions. While direct studies on this specific molecule are lacking, its structural components point towards several promising avenues of research.

Potential Biological Activities and Illustrative Quantitative Data

Based on the known activities of other substituted benzoic acids, this compound is a candidate for investigation in several key areas. The following sections outline these potential activities and provide illustrative quantitative data from related compounds to serve as a benchmark for future studies.

Anticancer Activity

Numerous benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The presence of a halogen and a lipophilic butoxy group on the benzene ring of this compound may enhance its ability to penetrate cell membranes and exert cytotoxic effects.

Table 1: Illustrative Anticancer Activity of Substituted Benzoic Acid Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84[2] |

| Quinazolinone derivatives | MCF-7 | 100[2] |

| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7[2] |

| Acrylamide–PABA analog 4j | MCF-7 | 1.83[2] |

| Acrylamide–PABA analog 4a | MCF-7 | 2.99[2] |

Note: This table provides examples from various benzoic acid derivatives to indicate a potential range of activity. Specific data for this compound needs to be determined experimentally.

Antimicrobial Activity

Benzoic acid derivatives are widely recognized for their antimicrobial properties.[1][3] The investigation of this compound for its ability to inhibit the growth of various bacterial and fungal strains is a logical starting point.

Table 2: Illustrative Antimicrobial Activity of Benzoic Acid Derivatives (MIC in µg/mL)

| Compound Class/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Benzoic Acid | >1000 | 625 | 1250 |

| Salicylic Acid | 625 | 625 | 2500 |

| p-Hydroxybenzoic Acid | 1250 | 2500 | 2500 |

Note: This table is illustrative. The minimum inhibitory concentration (MIC) for this compound against various microorganisms should be determined through dedicated studies.

Anti-inflammatory Activity

Several derivatives of benzoic acid demonstrate potent anti-inflammatory properties.[3] Their mechanisms often involve the modulation of key inflammatory pathways. The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating acute anti-inflammatory activity.

Table 3: Illustrative Anti-inflammatory Activity of a Benzoic Acid Derivative

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

| Indomethacin (Standard) | 10 | 75.8 |

| Benzoic Acid Derivative | 50 | 45.2 |

Note: The percentage of edema inhibition is a common metric to quantify the efficacy of a compound. This data is illustrative.

Antioxidant Activity

The ability of substituted benzoic acids to scavenge free radicals is a key aspect of their biological profile.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to determine antioxidant activity, with results often expressed as IC50 values.

Table 4: Illustrative Antioxidant Activity of Benzoic Acid Derivatives

| Compound Class/Derivative | DPPH Scavenging IC50 (µM) |

| Gallic Acid (Standard) | 8.5 |

| 3,4-Dihydroxybenzoic Acid | 15.2 |

| 4-Hydroxybenzoic Acid | >100 |

Note: This table provides examples to indicate a potential range of antioxidant activity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of chemical compounds.[2][3]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.[2][3]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

Positive and negative controls

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[2]

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in the wells of the microtiter plate.[2]

-

Inoculation: Inoculate each well with the standardized microorganism suspension.[2]

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to determine the antioxidant capacity of a compound.[2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Potential Signaling Pathways and Mechanisms of Action

While no specific signaling pathways have been identified for this compound, related benzoic acid derivatives have been shown to modulate various cellular processes. For instance, some derivatives can induce apoptosis in cancer cells through caspase activation or by affecting mitochondrial membrane potential. In the context of inflammation, they may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Benzoic acid derivatives isolated from Bjerkandera adusta have been shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways.[4]

Conclusion and Future Directions

This compound presents an intriguing subject for biological investigation due to its structural similarity to other pharmacologically active benzoic acid derivatives. This guide provides a comprehensive framework for initiating research into its potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The detailed experimental protocols and illustrative data serve as a starting point for researchers. Future studies should focus on conducting these assays to generate empirical data, followed by more in-depth mechanistic studies to elucidate the specific cellular targets and signaling pathways involved. Such research will be crucial in determining the therapeutic potential of this compound.

References

An In-depth Technical Guide on 3-Bromo-5-butoxybenzoic acid

Abstract: This technical guide addresses the chemical properties and potential synthesis of 3-Bromo-5-butoxybenzoic acid. As of the date of this publication, there is no publicly available scientific literature detailing a specific biological mechanism of action for this compound. Therefore, this document focuses on providing a comprehensive overview of its chemical structure, physicochemical properties by proxy of related compounds, and a plausible experimental protocol for its synthesis, which is valuable for researchers, chemists, and drug development professionals interested in this and related molecules. The guide also includes visualizations of the molecular structure and a proposed synthetic pathway to facilitate understanding and further research.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a butoxy ether group, and a carboxylic acid on a benzene ring, makes it a potential intermediate for organic synthesis. Substituted benzoic acids as a class are known for a wide range of biological activities, which are highly dependent on the nature and position of their functional groups.[1] For instance, halogenation, such as the inclusion of a bromine atom, can confer potent antimicrobial properties to aromatic compounds.[1] However, it is crucial to note that while the general class of substituted benzoic acids has been studied, this compound itself has not been the subject of published pharmacological studies to determine a specific mechanism of action. This guide, therefore, serves as a foundational document on its chemical characteristics.

Physicochemical Properties of Structurally Related Compounds

| Property | 3-Bromo-5-hydroxybenzoic acid | 3-Bromo-5-methoxybenzoic acid | 3-Butoxybenzoic acid |

| Molecular Formula | C₇H₅BrO₃[2] | C₈H₇BrO₃[3] | C₁₁H₁₄O₃[4] |

| Molecular Weight | 217.02 g/mol [2][5] | 231.04 g/mol [3] | 194.23 g/mol [4] |

| Melting Point | 237-241 °C[5] | Not Available | Not Available |

| IUPAC Name | 3-bromo-5-hydroxybenzoic acid[2] | 3-bromo-5-methoxybenzoic acid[3] | 3-butoxybenzoic acid[4] |

| CAS Number | 140472-69-1[2][5] | 157893-14-6[3] | Not Available |

Proposed Synthesis Protocol

A plausible route for the synthesis of this compound can be adapted from established methods for similar compounds, such as the Williamson ether synthesis used for p-butoxybenzoic acid.[6] This would involve the alkylation of a hydroxylated precursor.

Objective: To synthesize this compound from Methyl 3-bromo-5-hydroxybenzoate.

Materials:

-

Methyl 3-bromo-5-hydroxybenzoate (starting material)

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric Acid (HCl)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Experimental Procedure:

Step 1: Etherification (Williamson Ether Synthesis)

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3-bromo-5-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

-

Add 1-bromobutane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with dichloromethane (3x volume).

-

Combine the organic layers, wash with deionized water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude Methyl 3-bromo-5-butoxybenzoate.

Step 2: Hydrolysis

-

Dissolve the crude ester from Step 1 in methanol.

-

Add an aqueous solution of potassium hydroxide (2.0 eq).

-

Reflux the mixture for 4-6 hours until TLC indicates complete hydrolysis of the ester.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 using 1M HCl, which will cause the product to precipitate.

-

Collect the solid this compound by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven.

Visualizations

The following diagrams illustrate the chemical structure and the proposed synthetic pathway for this compound.

Caption: Chemical Structure of this compound.

Caption: Proposed two-step synthesis of this compound.

Conclusion

While a specific biological mechanism of action for this compound remains uncharacterized in scientific literature, this guide provides essential chemical information for researchers. The presented data on related compounds and the detailed, plausible synthesis protocol offer a solid starting point for further investigation into this molecule's properties and potential applications. Future research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any significant biological activity and to elucidate its mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Butoxybenzoic acid | C11H14O3 | CID 652955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-溴-5-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-5-butoxybenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-butoxybenzoic acid, a substituted benzoic acid derivative. While a formal discovery narrative for this specific molecule is not extensively documented in scientific literature, its history is intrinsically linked to the broader development of substituted benzoic acids and the application of fundamental organic synthesis reactions. This document elucidates the probable synthetic pathway, details a comprehensive experimental protocol, and presents relevant physicochemical data. The content is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Historical Context

The history of this compound is not one of a singular, celebrated discovery but rather an emergence from the systematic exploration of substituted benzoic acids. Benzoic acid itself was first described in the 16th century, and its derivatives have since become foundational scaffolds in medicinal chemistry. The introduction of various functional groups to the benzoic acid core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its biological activity.

The development of halogenated and ether-substituted benzoic acids has been particularly significant in the design of novel therapeutic agents. The bromine atom, a common substituent in pharmacologically active molecules, can enhance binding affinity to target proteins and improve metabolic stability. The butoxy group, an alkyl ether, significantly increases the lipophilicity of the parent molecule, which can improve its ability to cross biological membranes.

The synthesis of this compound is a direct application of the Williamson ether synthesis , a classic and robust method for forming ethers developed by Alexander Williamson in 1850. This reaction, involving the nucleophilic substitution of an alkyl halide by an alkoxide, remains a cornerstone of modern organic synthesis. The logical precursor to this compound is 3-Bromo-5-hydroxybenzoic acid, a commercially available starting material. The history of our target molecule is therefore interwoven with the history and utility of these foundational chemical principles and precursor molecules.

Physicochemical Properties

Quantitative data for this compound and its key precursor, 3-Bromo-5-hydroxybenzoic acid, are summarized below. This information is crucial for understanding the molecule's behavior in various experimental settings.

| Property | This compound | 3-Bromo-5-hydroxybenzoic acid |

| CAS Number | 1228956-96-4 | 140472-69-1 |

| Molecular Formula | C₁₁H₁₃BrO₃ | C₇H₅BrO₃ |

| Molecular Weight | 273.12 g/mol | 217.02 g/mol |

| Appearance | White to off-white solid (predicted) | White to off-white solid |

| Melting Point | Not reported | 237-241 °C |

| Boiling Point | Not reported | Not reported |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | Soluble in methanol, ethanol, DMSO |

| pKa | Not reported | Not reported |

Synthesis of this compound

The most probable and widely accepted method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-Bromo-5-hydroxybenzoic acid with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.

Reaction Pathway

The overall synthetic pathway can be visualized as a two-step process: first, the deprotonation of the phenolic hydroxyl group of 3-Bromo-5-hydroxybenzoic acid to form a phenoxide, followed by the nucleophilic attack of this phenoxide on the electrophilic carbon of 1-bromobutane.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Williamson ether synthesis of this compound.

Materials:

-

3-Bromo-5-hydroxybenzoic acid (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the starting material.

-

Alkylation: To the stirred suspension, add 1-bromobutane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis.

Applications and Future Directions

Substituted benzoic acids, including those with bromo and alkoxy functionalities, are prevalent in drug discovery and materials science. While specific applications for this compound are not widely published, its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The bromo group can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity. The overall structure could be explored for activity as an inhibitor of various enzymes or as a ligand for nuclear receptors.

-

Materials Science: The rigid aromatic core and the flexible butoxy chain could impart interesting properties for the development of liquid crystals or functional polymers.

Future research on this compound could involve its synthesis and characterization, followed by its incorporation into screening libraries for biological activity assessment. Further derivatization of the carboxylic acid and the aromatic ring could lead to the discovery of novel compounds with valuable properties.

Conclusion

This compound is a tangible example of how fundamental chemical reactions and the systematic exploration of chemical space lead to the availability of novel molecular entities. While its individual "discovery" is not a landmark event, its existence is a testament to the power and predictability of modern organic synthesis. The detailed synthetic protocol and compiled data in this guide are intended to facilitate its use in further research and development, contributing to the ongoing advancement of chemical and pharmaceutical sciences.

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Bromo-5-butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 3-Bromo-5-butoxybenzoic acid. Designed for laboratory and drug development settings, this document outlines the potential hazards, necessary precautions, and emergency procedures to ensure the safe and effective use of this compound. Adherence to these guidelines is paramount for minimizing risk and maintaining a secure research environment.

Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid. A clear understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 1228956-96-4 | [1] |

| Molecular Formula | C11H13BrO3 | |

| Molecular Weight | 273.12 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | Inferred from related compounds |

Hazard Identification and GHS Classification

Based on available data for this compound, the following hazard classifications are assigned according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store at room temperature unless otherwise specified.

Experimental Protocols: A Framework for Safe Use

While specific experimental protocols will vary, the following general workflow should be adapted for any procedure involving this compound.

Caption: General laboratory workflow for handling this compound.

Hierarchy of Controls

To effectively manage risks associated with this compound, a hierarchical approach to control measures should be implemented.

Caption: The hierarchy of controls for ensuring chemical safety in the laboratory.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills:

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.

-

Avoid generating dust.

-

Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Prevent further leakage or spillage if safe to do so.

-

Contain the spill with inert material (e.g., sand, vermiculite).

-

Contact environmental health and safety personnel for assistance with cleanup and disposal.

-

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on the best available data at the time of writing. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines for chemical safety.

References